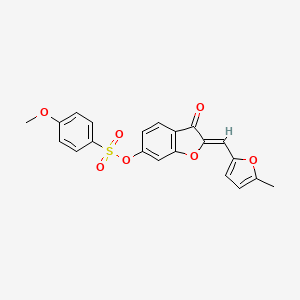

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate

Description

This compound belongs to the class of benzofuran derivatives featuring a conjugated dihydrobenzofuranone core substituted with a (Z)-configured 5-methylfuran-2-yl methylene group at the 2-position and a 4-methoxybenzenesulfonate ester at the 6-position.

Properties

IUPAC Name |

[(2Z)-2-[(5-methylfuran-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-methoxybenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16O7S/c1-13-3-4-15(26-13)11-20-21(22)18-10-7-16(12-19(18)27-20)28-29(23,24)17-8-5-14(25-2)6-9-17/h3-12H,1-2H3/b20-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDPCYHAQBTTHK-JAIQZWGSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-2-((5-methylfuran-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Molecular Formula

The molecular formula of the compound is , indicating the presence of carbon, hydrogen, oxygen, and sulfur atoms.

Structural Representation

The compound features a benzofuran structure with a methylene bridge and a sulfonate group, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 398.41 g/mol |

| Solubility | Varies with solvent |

| Melting Point | Not specified |

Antimicrobial Properties

Recent studies have indicated that derivatives of benzofuran compounds exhibit significant antimicrobial activity. For instance, similar compounds have shown effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The sulfonate group in our compound may enhance its solubility and bioavailability, contributing to its antimicrobial efficacy.

Antioxidant Activity

Compounds with similar structures have been investigated for their antioxidant properties. The presence of the furan ring is known to contribute to free radical scavenging activity, which can protect cells from oxidative stress .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of bacterial cell wall synthesis : Similar compounds disrupt the synthesis of peptidoglycan in bacterial cell walls.

- Free radical scavenging : The furan moiety may donate electrons to free radicals, neutralizing them.

Study 1: Antimicrobial Efficacy

In a controlled study, derivatives similar to this compound were tested against E. coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity .

Study 2: Antioxidant Potential

A study evaluating the antioxidant capacity using the DPPH assay revealed that compounds with a similar structure exhibited an IC50 value of 25 µg/mL. This suggests that our compound could also possess considerable antioxidant activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Sulfonate Group

The 4-methoxybenzenesulfonate group distinguishes this compound from analogs such as methanesulfonate derivatives (e.g., and ). Key differences include:

- Molecular weight : The 4-methoxybenzenesulfonate substituent increases molecular weight compared to methanesulfonate analogs. For example, the methanesulfonate analog (C15H12O6S) has an average mass of 320.315 g/mol , whereas the 4-methoxybenzenesulfonate variant (C21H18O7S) would theoretically have a higher mass (~414.43 g/mol ).

- Solubility : The bulkier 4-methoxybenzenesulfonate group may reduce aqueous solubility compared to smaller sulfonate esters like methanesulfonate, which are more polar.

Table 1: Substituent Comparison

Variations in the Methylene Substituent

The (5-methylfuran-2-yl)methylene group differentiates this compound from analogs with 2,4-dimethoxybenzylidene () or benzofuran-carboxylate () substituents:

- Electronic Effects: The electron-rich 5-methylfuran enhances electron delocalization in the conjugated system compared to the electron-donating 2,4-dimethoxybenzylidene group.

Table 2: Methylene Group Comparison

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.